2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine
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Overview
Description
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is a chemical compound with the molecular formula C6H4BrF3N2O and a molecular weight of 257.01 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a pyrazine ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-bromo-6-hydroxypyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-6-(2,2,2-trifluoroethoxy)pyrazine .
Scientific Research Applications
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(2,2,2-trifluoroethoxy)pyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-6-fluoropyridine
Uniqueness
Compared to these similar compounds, 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group also enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-6-(2,2,2-trifluoroethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFXRIIXXYCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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